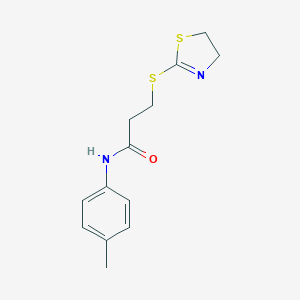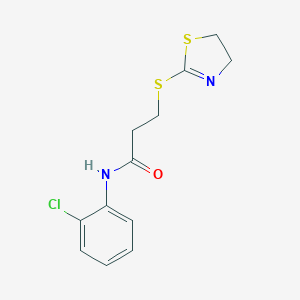![molecular formula C15H16ClN3OS B285551 N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B285551.png)
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is a chemical compound that features a chlorophenyl group and a pyrimidinyl sulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-mercaptopyrimidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with 3-aminopropanoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
- N-(4-chlorophenyl)-N’-(4,6-dimethyl-2-pyrimidinyl)urea
- 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N’-(4-ethylbenzylidene)acetohydrazide
Uniqueness
N-(4-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrimidinyl sulfanyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16ClN3OS |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
OCBFMXXVEPHBJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285469.png)
![3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B285472.png)
![3-(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285473.png)


![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285484.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285485.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285489.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)
